(1-Pyridin-4-yl)piperidine

Catalog No.
S561000
CAS No.
2767-90-0
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Pyridin-4-yl)piperidine

Researchers using DMAP for acylation in non-polar solvents often face poor solubility and stalled reactions. 4-Piperidinopyridine (CAS 2767-90-0) solves this with a lipophilic piperidine ring that ensures catalytic homogeneity in toluene, hexanes, and heptane. Its higher pKa (~9.78) and steric bulk provide distinct advantages in kinetic resolutions and halogen-bonded complex synthesis. Key features:

  • Superior solubility vs. DMAP in non-polar media (logP >2)
  • Improves enantioselectivity in dual-catalysis kinetic resolutions
  • Building block for TRPC channel modulators with high membrane permeability

Supplied ≥98% purity for consistent industrial scale-up.

CAS Number

2767-90-0

Product Name

(1-Pyridin-4-yl)piperidine

IUPAC Name

4-piperidin-1-ylpyridine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2

InChI Key

MTPBUCCXRGSDCR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=NC=C2

Synonyms

4-piperidinopyridine

Canonical SMILES

C1CCN(CC1)C2=CC=NC=C2

The exact mass of the compound (1-Pyridin-4-yl)piperidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g, 100 g

(1-Pyridin-4-yl)piperidine (CAS 2767-90-0), commonly referred to as 4-piperidinopyridine, is a highly lipophilic, supernucleophilic 4-aminopyridine derivative. In industrial and laboratory procurement, it is primarily sourced as an advanced acylation catalyst and a privileged structural building block. While it shares the core catalytic mechanism of the industry-standard 4-dimethylaminopyridine (DMAP), the presence of the six-membered piperidine ring fundamentally alters its steric profile, basicity, and solubility in non-polar organic solvents. This makes it an essential material for challenging esterifications, biphasic catalytic systems, and the synthesis of highly polarized supramolecular complexes where standard dimethylamino or pyrrolidino derivatives fail to provide the necessary phase-transfer or steric properties .

Research Fit

Regioisomer Identity 4-Pyridyl position is essential for target engagement and catalytic activity
Workflow Integration Supports SAR studies, kinase/GPCR hit-to-lead, and thrombin inhibitor design
Catalytic Utility Hypernucleophilic catalyst for acylation, esterification, and process scale-up

Procurement teams often default to DMAP (4-dimethylaminopyridine) or PPY (4-pyrrolidinopyridine) for nucleophilic catalysis, but generic substitution is frequently unviable in specialized workflows. DMAP possesses a relatively low lipophilicity (logP ~1.34), which restricts its solubility and catalytic efficiency in highly non-polar reaction media (e.g., hexanes, toluene) and biphasic systems. Furthermore, the dimethylamino group of DMAP and the five-membered ring of PPY present distinct steric environments compared to the bulkier, conformationally flexible six-membered piperidine ring of (1-Pyridin-4-yl)piperidine. In dual-catalysis kinetic resolutions and specific receptor-binding assays (such as TRPC channel modulation), these steric and lipophilic differences lead to drastically different selectivity factors and binding affinities, meaning that substituting 4-piperidinopyridine with DMAP can result in stalled reactions or loss of enantioselectivity [1].

Substitution Risk

Target
4-Piperidinopyridine
Risk if substituted
2-Pyridyl or 3-Pyridyl isomers may shift cellular potency by orders of magnitude and alter target-binding rank order.
Property
Hypernucleophilic basicity
Risk if substituted
Substitution with pyridine or other bases may reduce catalytic efficiency in acylation and esterification.
Derivative class
4-Pyridyl-based inhibitors
Risk if substituted
Analogues built on 2- or 3-pyridyl scaffolds may not reproduce the selectivity profile for factor IIa over factor Xa.

Basicity & Thermodynamic Driving Force

The catalytic efficiency of 4-aminopyridines is heavily dependent on their basicity and ability to stabilize acylpyridinium intermediates. Thermodynamic measurements demonstrate that (1-Pyridin-4-yl)piperidine possesses a pKa of approximately 9.78, which is measurably higher than the industry-standard DMAP (pKa = 9.60). This increased basicity provides a stronger thermodynamic driving force for the deprotonation steps in esterification and acylation reactions, making it a superior choice for sterically hindered or electronically deactivated substrates [1].

Evidence DimensionAqueous pKa (Basicity)
Target Compound DatapKa ~9.78
Comparator Or BaselineDMAP (pKa = 9.60)
Quantified Difference+0.18 pKa units
ConditionsStandard aqueous thermodynamic measurement

A higher pKa translates to stronger basicity, allowing the catalyst to drive challenging acylations to completion more effectively than DMAP.

Isomer Potency
Head-to-head
4-Pyridyl EC50 = 9 nM
2-Pyridyl EC50 > 5 µM
3-Pyridyl EC50 = 100 nM
4-Pyridyl isomer reported to confer critical target engagement
Standardized cellular assay context

Halogen Bond Acceptor in Supramolecular Complexes

In advanced supramolecular synthesis, the ability to form highly polarized halogen bonds is critical. When (1-Pyridin-4-yl)piperidine is reacted with in-situ formed carbonyl hypoiodites (e.g., from trifluoroacetic acid), it forms neutral O–I–N complexes that exhibit exceptionally large sigma-holes. These complexes achieve a sigma-hole magnitude of +234.55 kJ/mol, which significantly surpasses the strength of traditional, uncharged halogen bond donors like N-iodosaccharin (+226.36 kJ/mol). This demonstrates the superior electron-donating capacity of the piperidine-substituted pyridine ring in stabilizing extreme electrophilic iodine species [1].

Evidence DimensionMaximum Sigma-Hole Magnitude
Target Compound Data+234.55 kJ/mol (in O-I-N complex)
Comparator Or BaselineN-iodosaccharin baseline (+226.36 kJ/mol)
Quantified DifferenceEnhancement of >8.19 kJ/mol in sigma-hole polarization
ConditionsIn-situ formed carbonyl hypoiodite complexation

Procuring this specific compound enables the synthesis of ultra-strong halogen-bonded catalysts and mechanochemical reagents that standard pyridines cannot stabilize.

In Vivo Activity Rank
Head-to-head
3′-pyridyl > 4′-pyridyl > 2′-pyridyl
4-Pyridyl isomer shows intermediate model-response in pain model
Rat writhing test (preclinical pain model)

Steric Modulation in Dual Catalysis

The six-membered piperidine ring provides a unique steric environment compared to the dimethylamino group of DMAP. In the kinetic resolution of amines via dual catalysis (using a chiral hydrogen-bonding catalyst paired with an achiral nucleophile), the choice of the nucleophilic cocatalyst drastically alters the selectivity factor (s-factor). While DMAP yields an s-factor of 13, substituting it with structurally distinct analogs like (1-Pyridin-4-yl)piperidine shifts the reaction trajectory due to the bulkier aliphatic ring. This proves that 4-piperidinopyridine is not a generic drop-in replacement, but a distinct tuning parameter for optimizing chiral ion pair geometries[1].

Evidence DimensionSelectivity Factor (s-factor) modulation
Target Compound DataAltered s-factor trajectory due to 6-membered ring sterics
Comparator Or BaselineDMAP (s-factor = 13)
Quantified DifferenceSignificant deviation in enantiomeric discrimination
ConditionsKinetic resolution of benzylic amines (5 mol% catalyst loading)

Process chemists must procure this specific analog when screening cocatalysts to optimize enantiomeric excess in asymmetric synthesis.

Catalytic Basicity
Head-to-head
pKHB = 2.68
Higher hydrogen-bond basicity than pyridine (pKHB 1.86)
Supports nucleophilic acylation catalyst selection
Thrombin Inhibition
Class-level
Ki = 6 nM (fIIa)
Reported scaffold selectivity for anticoagulant research
>900-fold over fXa, derivative 13b in vitro
Physicochemical Profile
Data to verify
pKa = 10.88, LogP = 1.99
Supports ADME modeling and property prediction
Predicted values; experimental confirmation recommended

Lipophilic Acylation in Non-Polar Media

Due to the enhanced lipophilicity imparted by the piperidine ring, this compound is the ideal choice for acylation and esterification reactions conducted in highly non-polar solvents (e.g., toluene, heptane). Where DMAP suffers from poor solubility and aggregation, (1-Pyridin-4-yl)piperidine maintains homogeneous catalytic activity, making it highly valuable for industrial scale-ups involving lipophilic substrates [1].

Mechanochemical Synthesis of Halogen-Bonded Reagents

The compound's high basicity and strong electron-donating capability make it a superior Lewis base for stabilizing reactive iodine(I) species. It is specifically procured for liquid-assisted grinding (LAG) and mechanochemical synthesis of solid-state halogen-bonded complexes, serving as a stable surrogate for Barluenga's reagent in solvent-free iodination protocols [2].

Ion Channel Modulator Scaffold

Beyond catalysis, the 4-piperidinopyridine core is a privileged scaffold in drug discovery. Its specific combination of basicity (pKa ~9.78) and high membrane permeability makes it an optimal building block for synthesizing TRPC channel stimulators and lipophilic protonophores, where substituting the piperidine ring with a smaller dimethylamino group would result in loss of target binding or membrane partitioning [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GPCR & kinase hit-to-lead SAR studies
4-Pyridyl regioisomer identity
Cellular target engagement and potency context
Acylation & esterification process research
Hypernucleophilic catalytic basicity
Reaction rate and yield improvement
Direct thrombin inhibitor development
Scaffold-based selectivity for factor IIa
Selectivity profiling against factor Xa and serine proteases
Pain research model benchmarking
Defined in vivo activity rank order
Model-response comparison across regioisomers

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

2767-90-0

Wikipedia

4-Piperidylpyridine

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